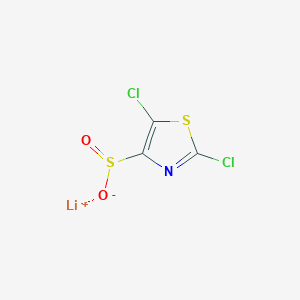

lithium(1+)iondichloro-1,3-thiazole-4-sulfinate

Description

Lithium(1+)iondichloro-1,3-thiazole-4-sulfinate (CAS: 959236-96-5, molecular weight: 180.14 g/mol) is an organosulfur compound featuring a 1,3-thiazole core substituted with two chlorine atoms at unspecified positions and a sulfinate group (-SO₂⁻) at the 4-position. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial and anticancer properties, though specific applications for this compound remain unelucidated in the provided evidence. Its structural uniqueness lies in the combination of halogenation, sulfinate functionality, and the aromatic thiazole heterocycle, which may influence reactivity in synthetic or pharmaceutical contexts .

Properties

IUPAC Name |

lithium;2,5-dichloro-1,3-thiazole-4-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NO2S2.Li/c4-1-2(10(7)8)6-3(5)9-1;/h(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIMQFQBODROX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=C(SC(=N1)Cl)Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2LiNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate typically involves the reaction of 2,5-dichloro-1,3-thiazole-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods: Industrial production of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: lithium(1+)iondichloro-1,3-thiazole-4-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfhydryl derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

lithium(1+)iondichloro-1,3-thiazole-4-sulfinate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active thiazole derivatives.

Mechanism of Action

The mechanism of action of lithium;2,5-dichloro-1,3-thiazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Ionic vs. Neutral Structures : The lithium sulfinate’s ionic nature contrasts with the neutral benzamide derivatives, suggesting divergent solubility profiles and reactivity (e.g., nucleophilic sulfinate vs. thioether-based electrophilicity) .

- Halogenation : The dichloro substitution on the thiazole ring may enhance electrophilic aromatic substitution reactivity compared to methyl or nitro substituents in benzamide analogs .

- Functional Diversity : While the sulfinate group in the lithium compound could serve as a leaving group or ligand in coordination chemistry, the thioether-linked benzamides in are designed for targeted biological interactions (e.g., enzyme inhibition) .

Biological Activity

Lithium(1+) ion dichloro-1,3-thiazole-4-sulfinate, often referred to in research contexts as a lithium salt derivative, has garnered attention for its potential biological activities. This compound is particularly relevant in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and the biological properties associated with lithium ions.

Chemical Structure and Properties

Lithium(1+) ion dichloro-1,3-thiazole-4-sulfinate can be structurally represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | Lithium dichloro-1,3-thiazole-4-sulfinate |

| Molecular Formula | C₅H₃Cl₂LiN₃O₂S |

| Molar Mass | 211.56 g/mol |

| Solubility | Soluble in polar solvents |

The biological activity of lithium compounds is primarily attributed to their ability to modulate various signaling pathways within cells. Lithium ions are known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase 3 (GSK-3), which play critical roles in cellular signaling and metabolism. The inhibition of these enzymes leads to alterations in phosphoinositide signaling pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.

Neuroprotective Effects

Lithium is widely recognized for its neuroprotective properties, particularly in the context of mood stabilization in bipolar disorder. The neuroprotective mechanisms are believed to be linked to lithium's ability to promote neurogenesis and protect against oxidative stress. Studies have demonstrated that lithium can enhance the survival of neurons under stress conditions by modulating apoptotic pathways.

Case Study 1: Lithium in Bipolar Disorder

In a clinical context, lithium salts have been extensively studied for their efficacy in treating bipolar disorder. A meta-analysis demonstrated that patients treated with lithium showed significant reductions in manic episodes compared to placebo groups. The compound's ability to stabilize mood is thought to be mediated through its impact on neurotransmitter systems and neurotrophic factors.

Case Study 2: Neuroprotection and Cognitive Enhancement

Research conducted by Wang et al. (2022) explored the neuroprotective effects of lithium derivatives in animal models of neurodegenerative diseases. The study found that administration of lithium compounds led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. This suggests that lithium(1+) ion dichloro-1,3-thiazole-4-sulfinate may also possess similar protective qualities.

Summary of Biological Activities

| Activity | Mechanism | Research Findings |

|---|---|---|

| Anticonvulsant | Inhibition of neuronal excitability | Similarities with thiazole derivatives |

| Neuroprotection | Modulation of apoptotic pathways | Improved cognitive function in studies |

| Mood Stabilization | Regulation of neurotransmitter systems | Effective in bipolar disorder treatment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium(1+)iondichloro-1,3-thiazole-4-sulfinate, and what key reagents are involved?

- Methodological Answer : The synthesis of thiazole sulfinate derivatives typically involves cyclization and oxidative chlorination. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination . Adapting this approach, dichloro-substituted thiazole sulfinates may require halogenation steps (e.g., Cl₂ or SOCl₂) and lithium salt formation under anhydrous conditions. Key reagents include Lawesson’s reagent (for thiazole ring formation), chlorinating agents (e.g., Cl₂, SOCl₂), and lithium bases (e.g., LiH or LiOH) for counterion exchange .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use , , and NMR to confirm substituent positions and lithium coordination. FT-IR can identify sulfinate (S=O) and thiazole ring vibrations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for hygroscopic lithium salts requiring inert-atmosphere handling .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data when testing this compound derivatives across different cancer cell lines?

- Methodological Answer : Contradictory activity data may arise from cell-line-specific permeability or metabolic differences. Standardize assays using:

- Dose-Response Curves : Calculate IC₅₀ values across ≥3 replicates to assess potency variability .

- Mechanistic Studies : Pair cytotoxicity assays with target-engagement tests (e.g., enzyme inhibition for sulfonamide derivatives) .

- Statistical Tools : Apply ANOVA or machine learning to identify outliers and correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What strategies optimize the reaction yield and purity during the sulfinate group introduction in thiazole derivatives under anhydrous conditions?

- Methodological Answer :

- Reagent Selection : Use lithium tert-butoxide (LiOtBu) or LDA (Lithium Diisopropylamide) for controlled deprotonation to avoid side reactions .

- Moisture Control : Employ Schlenk lines or gloveboxes for lithium salt isolation, as hygroscopicity can lead to hydrolysis and yield loss .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization in aprotic solvents (e.g., THF) .

Q. How does the electronic nature of substituents on the thiazole ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance sulfinate electrophilicity, facilitating reactions with amines or alcohols. For example:

- Kinetic Studies : Monitor reaction rates via NMR to compare -Cl vs. -CF₃ derivatives .

- Computational Modeling : DFT calculations (e.g., Mulliken charges) predict reactive sites and guide functionalization .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the antitumor potential of this compound derivatives?

- Methodological Answer :

- Cell Panels : Use NCI-60 human tumor cell lines for broad-spectrum screening, as done for 5-phenyl-1,3-thiazole-4-sulfonamides .

- Selectivity Assays : Compare cytotoxicity in cancer vs. non-tumorigenic cells (e.g., HEK-293) to identify selective agents .

- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Q. How can crystallographic data resolve ambiguities in the coordination geometry of lithium in this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data on small, air-sensitive crystals .

- Refinement : Apply SHELXL’s constraints for Li⁺ coordination (e.g., tetrahedral vs. trigonal planar) and validate with residual density maps .

- Complementary Techniques : Pair with NMR to confirm solution-state geometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the oxidative stability of lithium thiazole sulfinates under varying storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Store samples under Ar (anhydrous) vs. ambient air and monitor decomposition via TGA/DSC .

- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., sulfonic acids from hydrolysis) .

- Recommendations : Optimize storage with desiccants (e.g., P₂O₅) and UV-shielded containers to prevent radical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.